Sacubitril valsartan sodium anhydrous is a fixed-dose combination medication primarily used for the treatment of heart failure. This compound is a combination of two active pharmaceutical ingredients: sacubitril, a neprilysin inhibitor, and valsartan, an angiotensin II receptor blocker. The combination is marketed under various brand names, including Entresto, and has gained recognition for its efficacy in reducing cardiovascular morbidity and mortality in patients with heart failure with reduced ejection fraction. The compound was approved for medical use in the United States and European Union in 2015 and has since become a cornerstone in heart failure management .
Sacubitril valsartan sodium anhydrous is derived from the individual components sacubitril and valsartan. Sacubitril is a prodrug that is metabolized to its active form, sacubitrilat, which inhibits neprilysin. Valsartan functions by blocking the effects of angiotensin II, leading to vasodilation and reduced blood pressure. The combination enhances the pharmacological effects of both agents, providing a synergistic benefit in heart failure treatment .
The synthesis of sacubitril valsartan sodium anhydrous involves multiple steps, focusing on the formation of a supramolecular complex between sacubitril and valsartan. Various synthetic routes have been documented:
The synthesis requires precise control over reaction conditions such as temperature and pH to ensure successful formation of the desired salt complex.
Sacubitril valsartan sodium anhydrous undergoes several chemical reactions during its metabolic process:
The stability of the compound in aqueous solutions at physiological pH (around 5 to 7) supports its efficacy as a therapeutic agent.
The mechanism of action for sacubitril valsartan sodium anhydrous involves:
Clinical studies have shown that this dual mechanism significantly improves outcomes in heart failure patients compared to traditional therapies based on angiotensin-converting enzyme inhibitors or angiotensin receptor blockers alone .
Sacubitril valsartan sodium anhydrous is primarily used for:
Sacubitril/valsartan sodium anhydrous (Entresto®) is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) that simultaneously targets two pivotal pathways in cardiovascular pathophysiology. Sacubitril, as a prodrug, is rapidly hydrolyzed to LBQ657, its active form, which inhibits neprilysin (NEP)—a membrane-bound endopeptidase responsible for degrading vasoactive peptides. Concurrently, valsartan selectively blocks the angiotensin II type 1 receptor (AT1R), preventing angiotensin II (Ang II)-mediated vasoconstriction, aldosterone release, and cardiac remodeling [1] [4] [6].
Neprilysin inhibition elevates levels of natriuretic peptides (NPs), bradykinin, and adrenomedullin. However, NEP also degrades vasoconstrictors like endothelin-1 and Ang II. Unopposed NEP inhibition could thus paradoxically increase adverse signaling. Valsartan’s AT1R blockade counters this by antagonizing Ang II effects, creating a balanced neurohormonal modulation [3] [6] [9]. In silico systems biology analyses reveal that this dual action synergistically attenuates cardiomyocyte cell death and extracellular matrix (ECM) remodeling—processes central to heart failure (HF) progression [9].
Key molecular interactions:
The natriuretic peptide system (NPS)—comprising atrial (ANP), brain (BNP), and C-type (CNP) natriuretic peptides—exerts counter-regulatory effects against the renin-angiotensin-aldosterone system (RAAS). Sacubitril/valsartan potentiates the NPS by inhibiting NEP-mediated NP degradation, thereby enhancing cGMP-dependent signaling. This pathway mitigates myocardial hypertrophy, fibrosis, and ventricular stiffness [1] [6] [10].
Clinical evidence of NP modulation:
Table 1: Natriuretic Peptide Dynamics and Myocardial Effects
Peptide | Baseline (pg/mL) | Post-Treatment (pg/mL) | Change (%) | Myocardial Effect |
---|---|---|---|---|
ANP | 99 | 156 (day 14) | +57% | ↑ cGMP, ↓ Fibrosis |
NT-proBNP | 816 | 455 (month 12) | -44% | ↓ LV volumes, ↑ LVEF |
BNP* | Variable | Stable | — | Limited utility |
Note: BNP stabilizes due to reduced cardiac production and NEP inhibition balance; NT-proBNP (neprilysin-insensitive) better reflects unloading [7] [10].
The therapeutic efficacy of sacubitril/valsartan arises from synergistic interactions between NP potentiation and RAAS suppression. NEP inhibition elevates NPs, promoting vasodilation, natriuresis, and antifibrotic effects. Concurrent AT1R blockade inhibits Ang II-induced profibrotic signaling via TGF-β and collagen synthesis pathways [2] [8] [9].
Systems biology insights:Artificial neural network (ANN) analyses identify eight synergistic nodes through which sacubitril/valsartan combats cardiac remodeling:
Table 2: Synergistic Effects on Key Remodeling Pathways
Pathway | Sacubitril Effect | Valsartan Effect | Synergistic Outcome |
---|---|---|---|
Cardiomyocyte apoptosis | ↓ PTEN → ↑ p53/Bcl-2 | — | ↓ Cell death by 40% |
Hypertrophy | — | ↓ Gαq → ↓ ERK/EGFR | ↓ Hypertrophy signaling |
ECM remodeling | ↑ NP/cGMP → ↓ Fibrosis | ↓ TGF-β/MMPs | ↓ Collagen I/III synthesis |
Inflammation | ↓ TNF-α/IL-6* | ↓ Ang II-induced cytokines | ↓ Myocardial inflammation |
Indirect effect via NP-mediated anti-inflammatory actions [8] [9].
Fibrosis biomarker studies confirm these mechanisms: Reductions in sST2 (a marker of mechanical stress) and NT-proBNP correlate strongly with left ventricular ejection fraction (LVEF) improvements and inverse left ventricular (LV) volume changes. Unlike sST2, NT-proBNP levels associate directly with fibrotic burden, highlighting its role in tracking ECM remodeling [10].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9